molecular formula C24H20ClN3O3S2 B11331233 N-(2-chloro-4-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(2-chloro-4-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11331233
M. Wt: 498.0 g/mol
InChI Key: ABVVUWZWKXOXBW-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and an imidazole ring

Preparation Methods

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonyl imidazole intermediate, which is then reacted with a chloromethyl phenyl acetyl chloride under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The imidazole ring can interact with metal ions and other cofactors, affecting various biochemical pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE is unique due to its combination of a benzenesulfonyl group and an imidazole ring. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different biological activities and applications.

Properties

Molecular Formula

C24H20ClN3O3S2

Molecular Weight

498.0 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C24H20ClN3O3S2/c1-16-12-13-20(19(25)14-16)26-21(29)15-32-23-24(33(30,31)18-10-6-3-7-11-18)28-22(27-23)17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,26,29)(H,27,28)

InChI Key

ABVVUWZWKXOXBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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